molecular formula C12H26O5 B12567613 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- CAS No. 596118-96-6

1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-

Cat. No.: B12567613
CAS No.: 596118-96-6
M. Wt: 250.33 g/mol
InChI Key: OFTWLOZJSHFVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is a chemical compound with the molecular formula C9H20O3. It is also known as 3-(hexyloxy)-1,2-propanediol. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a hexyloxy group. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- typically involves the reaction of 1,2-propanediol with hexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxyl group. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is also common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a cryoprotectant.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. It can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of the hexyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 3-methoxy-: Similar structure but with a methoxy group instead of a hexyloxy group.

    2-Methyl-1,3-propanediol: A derivative of 1,3-propanediol with a methyl group.

    3-Allyloxy-1,2-propanediol: Contains an allyloxy group instead of a hexyloxy group.

Uniqueness

1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and makes it suitable for applications requiring interaction with hydrophobic environments. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial applications.

Properties

CAS No.

596118-96-6

Molecular Formula

C12H26O5

Molecular Weight

250.33 g/mol

IUPAC Name

3-(2-hexoxy-3-hydroxypropoxy)propane-1,2-diol

InChI

InChI=1S/C12H26O5/c1-2-3-4-5-6-17-12(8-14)10-16-9-11(15)7-13/h11-15H,2-10H2,1H3

InChI Key

OFTWLOZJSHFVCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(CO)COCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.